molecular formula C11H9FO3 B1365689 2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro-

2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro-

Cat. No. B1365689
M. Wt: 208.18 g/mol
InChI Key: BZPVATHCQGARAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro- is a useful research compound. Its molecular formula is C11H9FO3 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2H-Pyran-2,6(3H)-dione, 4-(4-fluorophenyl)dihydro-

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

4-(4-fluorophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H9FO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2

InChI Key

BZPVATHCQGARAN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To acetic anhydride (5 ml) was added 3-(4-fluorophenyl)glutaric acid (2.00 g, 8.84 mmol) and the mixture was refluxed for 3 hours. The resulting mixture was concentrated under reduced pressure, and the residue was crystallized from ethyl acetate-hexane to obtain 1.4 g (yield 76%) of the title compound. mp. 99–104° C.
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5 mL
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2 g
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Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of commercial 4-fluorobenzaldehyde (12.4 g) in ethyl acetoacetate (25.3 ml) piperidine (2 ml) was added with stirring at rt. The cloudy solution solidifies within 3 h. The yellow solid was crushed, slurried with ethanol (20 ml), collected by suction filtration, and washed with ethanol. After drying in vacuo 27 g of a faint yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde) was isolated. The powdered solid was added in portions to 40% NaOH (400 g) with stirring. The resulting yellow slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (370 ml) to give a colourless precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(4-fluorophenyl)glutaric acid (12.3 g) was obtained. The suspension of finely divided 3-(4-fluorophenyl)glutaric acid in acetyl chloride (20 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation of the product is completed by addition of petrol ether (150 ml). The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-(4-fluorophenyl)glutaric anhydride (9.4 g) as colourless crystals.
Quantity
12.4 g
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25.3 mL
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400 g
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370 mL
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0 (± 1) mol
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20 mL
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20 mL
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